![molecular formula C18H11ClO B14020207 1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14020207.png)
1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one is a chemical compound with the molecular formula C18H11ClO and a molecular weight of 278.73 g/mol This compound is known for its unique structure, which includes a chloro-substituted phenyl ring and a butadienone moiety
Vorbereitungsmethoden
The synthesis of 1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-iodophenylacetylene and 2-phenylethynyl bromide.
Coupling Reaction: The first step involves a Sonogashira coupling reaction between 5-chloro-2-iodophenylacetylene and 2-phenylethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of Butadienone: The resulting product undergoes further reactions, including deprotection and oxidation, to form the butadienone moiety.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and oxidizing or reducing agents.
Wissenschaftliche Forschungsanwendungen
1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Wirkmechanismus
The mechanism of action of 1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one can be compared with other similar compounds, such as:
1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2-buten-1-one: This compound has a similar structure but lacks the butadienone moiety, which may affect its reactivity and applications.
1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-pentadien-1-one:
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct reactivity and wide range of applications.
Eigenschaften
Molekularformel |
C18H11ClO |
|---|---|
Molekulargewicht |
278.7 g/mol |
InChI |
InChI=1S/C18H11ClO/c1-2-6-18(20)17-13-16(19)12-11-15(17)10-9-14-7-4-3-5-8-14/h3-8,11-13H,1H2 |
InChI-Schlüssel |
JRLCUSSOSSFUGK-UHFFFAOYSA-N |
Kanonische SMILES |
C=C=CC(=O)C1=C(C=CC(=C1)Cl)C#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


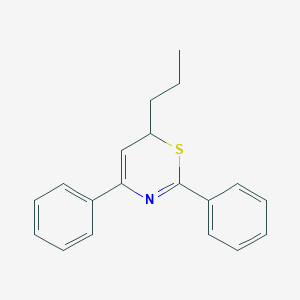
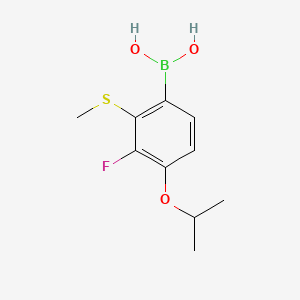

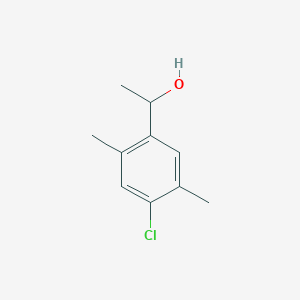
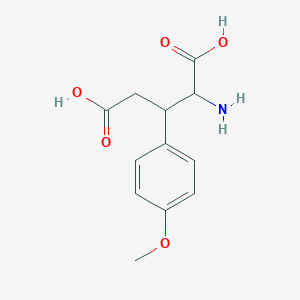


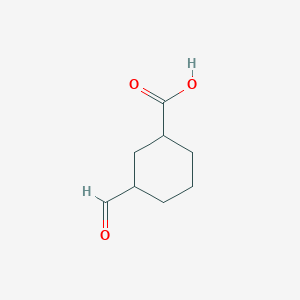

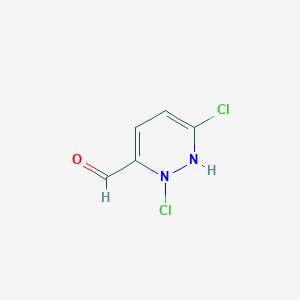
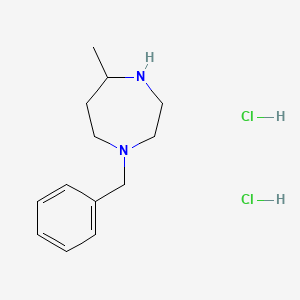
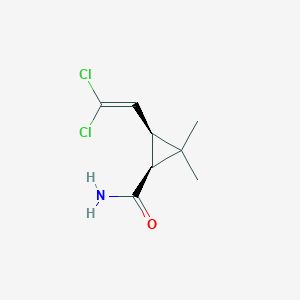

![2,2-Diethoxy-N-((4-methoxybenzo[D][1,3]dioxol-5-YL)methyl)ethan-1-amine](/img/structure/B14020211.png)
